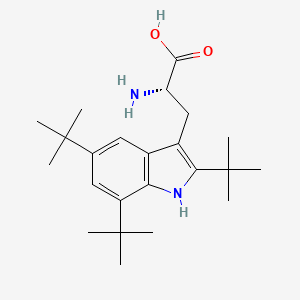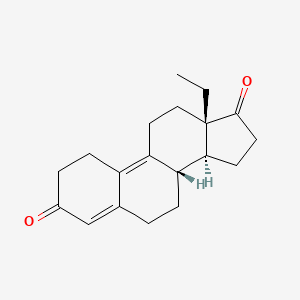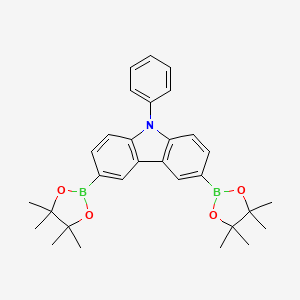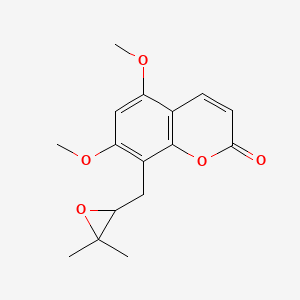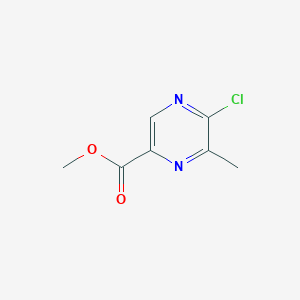
5-氯-6-甲基吡嗪-2-羧酸甲酯
概述
描述
Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.59 g/mol . It is a key material in the preparation of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in regulating synaptic plasticity and cognitive functions such as learning and memory .
科学研究应用
Methyl 5-chloro-6-methylpyrazine-2-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as a key material in the preparation of NMDA receptors, which are crucial for cognitive functions and synaptic plasticity.
Chemical Research: Its moderate hydrophobicity and ability to interact with polar substances make it valuable in various chemical reactions and formulations.
Immunomodulation: This compound can inhibit the Stimulator of Interferon Genes (STING) pathway, making it a promising immunomodulator for diseases like cancer.
作用机制
Target of Action
Methyl 5-chloro-6-methylpyrazine-2-carboxylate has been identified as an immunomodulator with potential applications in the treatment, prevention, or amelioration of various diseases and disorders, including cancer and infections . One of the key features of this compound is its ability to inhibit the Stimulator of Interferon Genes (STING) pathway .
Mode of Action
The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes . Excessive or dysregulated sting activation has been implicated in the pathology and progression of certain conditions, such as cancer . By antagonizing STING activation, Methyl 5-chloro-6-methylpyrazine-2-carboxylate offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .
Biochemical Pathways
The compound’s primary biochemical pathway involves the inhibition of the STING pathway . This pathway is crucial for immune response regulation, particularly in the activation of interferon genes . By inhibiting this pathway, the compound can potentially modulate immune responses, making it a promising candidate for the treatment of diseases like cancer where aberrant STING signaling is implicated .
Pharmacokinetics
It is known that the compound exhibits moderate hydrophobicity and the ability to interact with polar substances These properties could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability
Result of Action
The molecular and cellular effects of Methyl 5-chloro-6-methylpyrazine-2-carboxylate’s action primarily involve the modulation of immune responses. By inhibiting the STING pathway, the compound can potentially regulate the activation of interferon genes . This could lead to a decrease in the pathology and progression of certain conditions, such as cancer, where aberrant STING signaling is implicated .
Action Environment
The action environment of Methyl 5-chloro-6-methylpyrazine-2-carboxylate could be influenced by various factorsSafety precautions should be taken when handling this compound, including proper ventilation, personal protective equipment, and following safety procedures outlined in the Material Safety Data Sheet (MSDS) or provided by the manufacturer .
生化分析
Biochemical Properties
Methyl 5-chloro-6-methylpyrazine-2-carboxylate exhibits moderate hydrophobicity and the ability to interact with polar substances . It contains four hydrogen bond acceptors, enabling potential interactions with other molecules . Notably, researchers have explored its potential as an inhibitor of monoacylglycerol lipase (MAGL) based on related patents and its availability from chemical vendors .
Cellular Effects
One of the key features of this compound is its ability to inhibit the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .
Molecular Mechanism
By antagonizing STING activation, Methyl 5-chloro-6-methylpyrazine-2-carboxylate offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .
准备方法
The synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate involves several steps:
-
Preparation of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: : The solution of methyl 5-methylpyrazine-2-carboxylate in acetic acid is added to bromine at room temperature. The reaction mixture is heated at 80°C for 45 minutes. After removing acetic acid, the residue is basified with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography using 20% ethyl acetate in hexane .
-
Formation of Methyl 5-(aminomethyl)pyrazine-2-carboxylate Hydrochloride: : The solution of methyl 5-(bromomethyl)pyrazine-2-carboxylate in chloroform is added to hexamethylene tetramine and stirred at room temperature for 18 hours. The solid formed is filtered, dried, and suspended in methanol. Concentrated hydrochloric acid is added, and the reaction mixture is heated at 75°C for 3 hours. The residue is triturated with diethyl ether and dried to obtain the product .
-
Synthesis of Methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate: : The suspension of methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride in dichloromethane is added to triethylamine followed by 4-fluoro-3-chlorobenzenesulfonyl chloride. The reaction mixture is stirred at room temperature for 1 hour, diluted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using 40% ethyl acetate in hexane .
化学反应分析
Methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include bromine, hexamethylene tetramine, and 4-fluoro-3-chlorobenzenesulfonyl chloride . The major products formed from these reactions include methyl 5-(bromomethyl)pyrazine-2-carboxylate, methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, and methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate .
相似化合物的比较
Methyl 5-chloro-6-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-methylpyrazine-2-carboxylate: This compound is a precursor in the synthesis of
属性
IUPAC Name |
methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGFNQPYMKDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504556 | |
| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-85-5 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
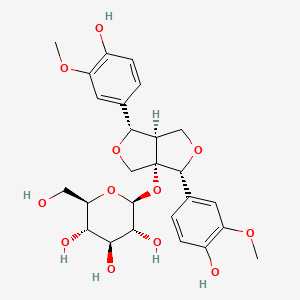


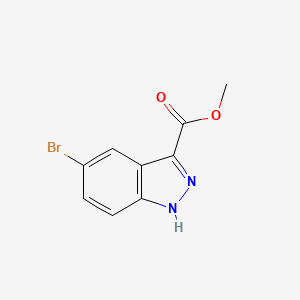
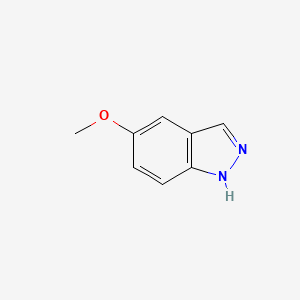


![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)
